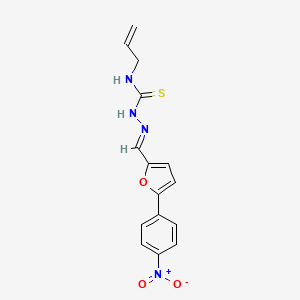
5-(4-nitrophenyl)-2-furaldehyde N-allylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Thiosemicarbazone derivatives, including those of 5-nitro-2-furaldehyde, are typically synthesized through the condensation of thiosemicarbazide with an appropriate aldehyde or ketone. The synthesis process involves a nucleophilic addition followed by dehydration to form the thiosemicarbazone framework. This class of compounds, including variants derived from 5-nitrothiophene-2-carboxaldehyde and 5-nitro-2-furaldehyde, has been explored for antitrypanosomal and antiprotozoal activities, demonstrating the synthetic versatility and potential therapeutic applications of thiosemicarbazone derivatives (Cerecetto et al., 2000) (Bharti et al., 2002).
Molecular Structure Analysis
The molecular structure of thiosemicarbazone derivatives can be complex, with potential for different geometric configurations. Studies involving chelate structures of thiosemicarbazones with metals such as nickel and ruthenium have shown that these ligands can adopt various coordination modes, influencing the overall molecular architecture of the complexes. The coordination typically involves the thiolate sulfur and the azomethine nitrogen, leading to complexes with square planar to distorted octahedral geometries depending on the metal center and ligand structure (Ülküseven et al., 2008).
Chemical Reactions and Properties
Thiosemicarbazone derivatives undergo a range of chemical reactions, primarily based on their ability to act as ligands and form complexes with various metals. These reactions are crucial for the synthesis of metal complexes with potential biological activities. The metal coordination can significantly alter the chemical properties of the thiosemicarbazone, including its reactivity, solubility, and biological activity. The coordination chemistry of thiosemicarbazones is rich and diverse, leading to numerous studies on their metal complexes with applications ranging from medicinal chemistry to catalysis (Dutta et al., 2012).
Physical Properties Analysis
The physical properties of 5-(4-nitrophenyl)-2-furaldehyde N-allylthiosemicarbazone and its derivatives, such as solubility, melting point, and crystalline structure, can vary widely depending on the specific substituents and the presence of metal complexes. X-ray crystallography studies provide detailed insights into the crystal structures of these compounds, revealing the influence of molecular geometry on their physical properties. For instance, polymorphism and isostructurality studies on related thiosemicarbazone compounds illustrate the impact of molecular and crystal packing on their physical characteristics (Świątkowski et al., 2020).
Chemical Properties Analysis
The chemical properties of thiosemicarbazones, including this compound, are characterized by their reactivity towards metal ions, leading to the formation of coordination compounds with diverse chemical behaviors. These compounds exhibit a range of biological activities, influenced by the nature of the thiosemicarbazone and the metal ion involved. Studies on the antitrypanosomal, antiprotozoal, and antiamoebic activities of these compounds underscore their chemical versatility and potential therapeutic value (Jouad et al., 2001) (Bharti et al., 2003).
Applications De Recherche Scientifique
Antiparasitic Activity
Thiosemicarbazones derived from 5-[(trifluoromethyl)phenylthio]-2-furaldehyde have shown promising results in combating Trypanosoma cruzi, the causative agent of Chagas' disease. The introduction of trifluoromethyl thiolates followed by condensation with thiosemicarbazide has led to compounds exhibiting potent antiparasitic activity, suggesting a pathway for developing new treatments for this neglected tropical disease (Moreno-Rodríguez et al., 2014).
Antitrypanosomal Properties
Research into 5-nitro-2-furaldehyde and 5-nitrothiophene-2-carboxaldehyde semicarbazone derivatives has highlighted their efficacy as potential anti-trypanosomal agents. Novel semicarbazone derivatives prepared from these compounds have shown significant in vitro activity against Trypanosoma cruzi, with certain derivatives demonstrating activity comparable to Nifurtimox, a current treatment option. This highlights their potential in developing new therapeutic avenues for trypanosomiasis (Cerecetto et al., 1998).
Structural and Supramolecular Studies
The synthesis and crystallization of compounds such as 5-nitro-2-furaldehyde thiosemicarbazone have provided insights into the interplay between polymorphism and isostructurality. Studies have elucidated the effects of substituting thiophene with furaldehyde and the differences between thiosemicarbazone and semicarbazone on the assembly of supramolecular nets. These findings have implications for understanding the molecular and crystal packing effects and their impact on the properties of such compounds (Świątkowski et al., 2020).
Metal Complex Formation and Biological Activity
Studies on nickel(II) complexes with 5-methyl 2-furfuraldehyde thiosemicarbazone (M5HFTSC) have shed light on their potential antifungal activity and in vivo toxicity. These complexes, characterized by various forms of the ligand, offer insights into the antifungal efficacy against pathogens like Aspergillus fumigatus and Candida albicans, presenting a new dimension in the therapeutic application of metal complexes with thiosemicarbazone derivatives (Jouad et al., 2001).
Propriétés
IUPAC Name |
1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-2-9-16-15(23)18-17-10-13-7-8-14(22-13)11-3-5-12(6-4-11)19(20)21/h2-8,10H,1,9H2,(H2,16,18,23)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQQRJWMILJZIH-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5563460.png)
![2-hydroxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B5563467.png)
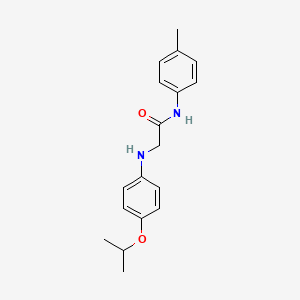
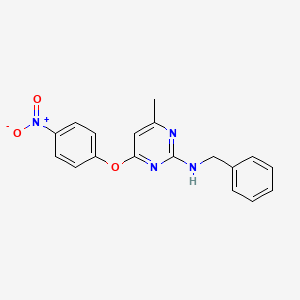
![N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563499.png)
![N-(3-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5563510.png)
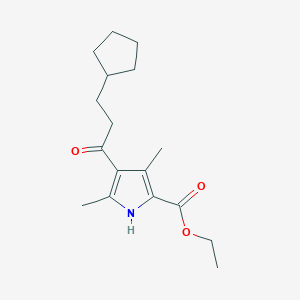
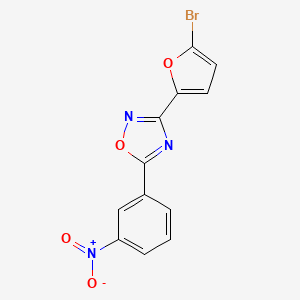
![N-(2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5563536.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5563542.png)
![4-(methoxymethyl)-6-methyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5563554.png)
![3-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5563563.png)
![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5563564.png)
![3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine](/img/structure/B5563570.png)